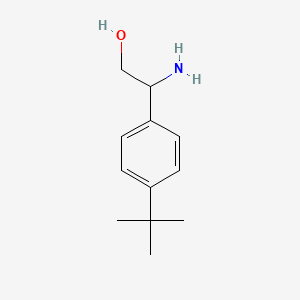

b-Amino-4-tert-butylbenzeneethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUFIGBVDCUITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Overview of Characteristic Reaction Pathways

b-Amino-4-tert-butylbenzeneethanol is amenable to a range of chemical modifications characteristic of its constituent functional groups. The primary amino group and the secondary hydroxyl group can undergo nucleophilic reactions such as acylation and alkylation. The aromatic ring, activated by the tert-butyl group, is susceptible to electrophilic substitution. Furthermore, the bifunctional nature of the molecule allows for intramolecular reactions to form heterocyclic structures under appropriate conditions. The presence of a chiral center at the carbon bearing the hydroxyl group also introduces stereochemical considerations into its reactions.

Key reaction pathways for structurally related 2-amino-1-phenylethanol (B123470) derivatives include asymmetric hydrogenation, CBS-oxazaborolidine reduction, and the Henry reaction (nitro-aldol condensation), which are primarily utilized in their synthesis. sioc-journal.cnresearchgate.net Post-synthesis, the amino and hydroxyl groups are key sites for further functionalization.

Reactivity of the β-Amino Moiety

The primary amino group in this compound is a key center of reactivity, acting as a potent nucleophile.

N-Acylation: The amino group readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. This reaction is fundamental for introducing a wide array of substituents. For instance, N-acylation of ethanolamine (B43304) phospholipids (B1166683) has been shown to proceed via an acyl-enzyme complex without hydrolysis. nih.gov In the context of related phenethylamines, N-acylation is a critical step in the metabolic pathways of biogenic amines like octopamine (B1677172), catalyzed by arylalkylamine N-acyltransferases (AANATs). nih.gov The chemoselectivity of N-acylation can be high, with methods developed for the selective acylation of N-benzoyloxyamines in the presence of other nucleophilic groups. researchgate.net

N-Alkylation: The amino group can also be alkylated using alkyl halides or through reductive amination with aldehydes and ketones. The synthesis of N-alkylated octopamine derivatives has been reported, demonstrating that the degree of agonist activity is influenced by the nature of the N-alkyl substituent. jst.go.jpresearchgate.net For example, N-methylation showed the highest activity, suggesting that the space around the amine-binding site is relatively small. researchgate.net

Table 1: Representative N-Alkylation Reactions of Octopamine Derivatives

| Alkylating Agent | Reaction Conditions | Product | Reference |

| Methyl Iodide | Not specified | N-Methyloctopamine | jst.go.jpresearchgate.net |

| Ethyl Iodide | Not specified | N-Ethyloctopamine | jst.go.jpresearchgate.net |

| Propyl Iodide | Not specified | N-Propyloctopamine | jst.go.jpresearchgate.net |

| Isopropyl Bromide | Not specified | N-Isopropyloctopamine | jst.go.jpresearchgate.net |

This table is illustrative of N-alkylation on a closely related structure.

Electrophilic and Nucleophilic Behavior of the Benzeneethanol Framework

The benzeneethanol framework of the molecule possesses both nucleophilic (hydroxyl group) and electrophilic (aromatic ring) character.

Reactivity of the Hydroxyl Group: The secondary hydroxyl group is nucleophilic and can participate in reactions such as O-alkylation and O-acylation, although generally under conditions that favor reaction at the more nucleophilic amino group. Selective O-alkylation would typically require prior protection of the amino group. For example, direct O-alkylation of hydroxylamines can be achieved using various methods, including reaction with methanesulfonates followed by deprotection. organic-chemistry.org Enzymatic acylation of 2-amino-1-phenylethanol has shown that direct acylation of the hydroxyl group is slow and often requires protection of the amino group to achieve good selectivity. rsc.orgrsc.org

Electrophilic Aromatic Substitution: The tert-butyl group on the benzene (B151609) ring is a moderately activating, ortho-para directing group for electrophilic aromatic substitution. stackexchange.comlibretexts.org The bulky nature of the tert-butyl group sterically hinders the ortho positions, leading to a preference for substitution at the para position relative to the tert-butyl group. However, in this compound, the para position is already occupied. Therefore, electrophilic substitution would be directed to the positions ortho to the tert-butyl group (positions 3 and 5). The aminoethanol substituent is also an activating, ortho-para director. The interplay of these two groups would influence the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. For tert-butylbenzene (B1681246) itself, nitration yields a mixture of ortho, meta, and para products, with the para isomer being the major product due to steric hindrance at the ortho position. libretexts.org

Table 2: Product Distribution in the Nitration of tert-Butylbenzene

| Isomer | Percentage | Reference |

| ortho | 16% | libretexts.org |

| meta | 8% | libretexts.org |

| para | 75% | libretexts.org |

This table provides context for the directing effects on a related benzene ring.

Studies on Reaction Selectivity and Efficiency

The selectivity in reactions involving this compound is a crucial aspect, particularly concerning chemoselectivity between the amino and hydroxyl groups, and regioselectivity in aromatic substitution.

Chemoselectivity (N- vs. O-functionalization): The primary amino group is generally more nucleophilic than the secondary hydroxyl group. Therefore, in reactions with electrophiles under neutral or basic conditions, N-functionalization is typically favored. Selective O-functionalization usually necessitates the protection of the amino group, for instance, as a carbamate (B1207046) (e.g., Boc-protected). Lipase-catalyzed resolutions of 2-amino-1-phenylethanol derivatives have demonstrated that selective enzymatic deacylation of diacylated compounds can be achieved with high enantioselectivity. rsc.orgrsc.org

Regioselectivity: As discussed, in electrophilic aromatic substitution, the combined directing effects of the activating tert-butyl and aminoethanol groups, along with steric hindrance from the bulky tert-butyl group, will determine the position of substitution on the aromatic ring.

Stereoselectivity: The presence of a stereocenter at the carbinol carbon means that reactions can be designed to be stereoselective or stereospecific. For example, the reduction of the corresponding aminoketone can be achieved with high enantioselectivity using chiral catalysts like oxazaborolidines. researchgate.net The synthesis of specific stereoisomers of related β-hydroxyphenethylamine motifs has been a significant area of research, often employing enzymatic resolutions or asymmetric synthesis strategies. researchgate.netnih.gov

Applications in Complex Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Optically pure β-amino alcohols are indispensable chiral building blocks in asymmetric synthesis, serving as precursors for a wide array of more complex chiral molecules, including pharmaceuticals and natural products. sciengine.comd-nb.info The stereochemical information embedded in b-amino-4-tert-butylbenzeneethanol can be transferred to new molecules, making it a valuable starting material for stereoselective transformations. The presence of the bulky tert-butyl group on the phenyl ring provides significant steric influence, which is crucial for directing the stereochemical outcome of reactions. This steric hindrance can enhance facial selectivity in reactions involving the chiral backbone, leading to high diastereoselectivity or enantioselectivity in the synthesized products.

In synthetic strategies, this compound can be a precursor to chiral auxiliaries, where it is temporarily incorporated into a substrate to direct a stereoselective reaction before being cleaved. diva-portal.org Furthermore, it is a key starting material for other chiral ligands and catalysts, where its inherent chirality is fundamental to the performance of the final catalytic system. sciengine.com

Utility as a Synthetic Intermediate for Advanced Molecules

As a synthetic intermediate, this compound provides a robust scaffold for the construction of advanced molecules, particularly those of pharmaceutical interest. The vicinal amino alcohol motif is a common feature in many biologically active compounds. diva-portal.org For instance, this structural unit is central to the pharmacophore of various drugs, including HIV-1 protease inhibitors like Saquinavir and Crixivan®, where the hydroxyl group often plays a key role in binding to the enzyme's active site. d-nb.infodiva-portal.org

The compound can be derivatized at both the amino and alcohol functionalities to build more complex structures. The primary amine can be readily acylated, alkylated, or used in the formation of imines, while the secondary alcohol can be oxidized, esterified, or etherified. This dual reactivity allows for its strategic incorporation into a variety of molecular frameworks. For example, derivatives of β-amino alcohols are used in the synthesis of unnatural amino acids and specialized heterocyclic systems. uzh.ch

Catalytic Applications in Organic Transformations

The structural features of this compound make it and its derivatives suitable for use in various catalytic processes, both as an organocatalyst and as a ligand in transition metal-catalyzed reactions.

Simple primary β-amino alcohols have emerged as effective, eco-friendly organocatalysts for various asymmetric reactions. The molecule contains a basic amino group and a hydroxyl group that can act as a hydrogen-bond donor. This bifunctionality allows it to activate both the nucleophile and the electrophile simultaneously, mimicking the strategy of natural enzymes.

Research has demonstrated that β-amino alcohols with bulky substituents, such as a tert-butyl group, can be highly effective catalysts. In the context of the asymmetric Michael addition of β-keto esters to nitroalkenes, a β-amino alcohol with a tert-butyl group at the β-position demonstrated excellent catalytic activity, leading to the formation of chiral Michael adducts with high yields and stereoselectivities. The steric bulk of the tert-butyl group plays a critical role in creating a well-defined chiral environment around the catalytic sites, thereby controlling the facial approach of the reacting partners.

| Catalyst System | Reaction Type | Key Feature | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| β-amino alcohol with β-tert-butyl group | Asymmetric Michael Addition | Bulky substituent enhances stereocontrol | High diastereoselectivity and enantioselectivity (up to 99% ee) | d-nb.info |

In transition metal catalysis, chiral ligands are essential for achieving high levels of enantioselectivity. Chiral β-amino alcohols are a privileged class of ligands due to their straightforward synthesis and their ability to form stable chelate complexes with a variety of metal centers. mdpi.comdiva-portal.org When coordinated to a metal, such as Ruthenium(II) or Iridium(III), the this compound scaffold can create a rigid and well-defined chiral pocket around the metal. mdpi.comacs.org

These metal-ligand complexes are highly effective catalysts for asymmetric reduction and oxidation reactions. A prominent application is in asymmetric transfer hydrogenation (ATH) of ketones and imines, a powerful method for producing chiral alcohols and amines. mdpi.comdiva-portal.org The β-amino alcohol ligand facilitates the transfer of a hydride from a hydrogen source (e.g., isopropanol) to the substrate within the chiral coordination sphere of the metal catalyst. The rigidity and steric properties of ligands derived from structures like cis-1-amino-2-indanol, which shares features with β-amino alcohols, have been shown to be crucial for achieving high enantiomeric excesses in the reduction of N-phosphinyl ketimines. mdpi.com Similarly, iridium complexes bearing chiral ligands are used in the amination of alcohols via a "borrowing hydrogen" pathway. acs.orgacs.org

| Metal Center | Ligand Type | Reaction Type | Role of Ligand | Reference |

|---|---|---|---|---|

| Ruthenium(II) | Chiral β-Amino Alcohol | Asymmetric Transfer Hydrogenation (ATH) | Forms a rigid chiral environment to direct hydride transfer | mdpi.comdiva-portal.org |

| Iridium(III) | Chiral Diamine/Amino Alcohol | Borrowing Hydrogen Amination | Controls stereoselectivity of the imine reduction step | acs.org |

Precursor for Advanced Polymeric Structures

The bifunctional character of this compound, containing both an amine and an alcohol group, makes it a potential A-B type monomer for step-growth polymerization. Specifically, it could be used in the synthesis of polyamides through catalytic dehydrogenative coupling reactions, an environmentally benign alternative to traditional condensation methods that generate stoichiometric waste. elsevierpure.comnih.gov

This modern approach to polyamide synthesis involves the reaction of diols with diamines, or amino alcohols with themselves, catalyzed by pincer-type ruthenium complexes. nih.govresearchgate.net The only byproduct of this process is molecular hydrogen, making it a green chemical process. While the direct polymerization of this compound is not explicitly detailed, the established success of this catalytic method with other amino alcohols suggests its viability. d-nb.inforesearchgate.net The resulting polymer would feature a polyamide backbone with pendant 4-tert-butylbenzyl groups, potentially imparting unique thermal and solubility properties to the material. The bulky, hydrophobic tert-butyl groups could influence polymer packing and inter-chain interactions, leading to materials with distinct physical characteristics.

Strategic Integration into Peptide and Peptidomimetic Architectures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.gov The incorporation of β-amino acids and their derivatives is a well-established strategy in the design of peptidomimetics. nih.gov

Integrating this compound into a peptide sequence introduces a β-amino acid residue. Unlike α-amino acids, β-amino acids have a more flexible backbone, which can induce unique secondary structures, such as helices and turns, that differ from the classic α-helix or β-sheet. nih.gov The bulky 4-tert-butylphenyl side chain would impose significant conformational constraints on the peptide backbone, potentially stabilizing a specific fold required for binding to a biological target. Furthermore, the hydroxyl group offers an additional site for hydrogen bonding or further functionalization, providing another tool for modulating the biological activity and properties of the resulting peptidomimetic. diva-portal.org This strategic incorporation can lead to the development of potent receptor agonists, antagonists, or enzyme inhibitors.

Based on a comprehensive search of available scientific literature, there is currently no specific research data linking the chemical compound This compound to the applications of designing and synthesizing β-amino acid mimics or its use in macrocyclization through Ring-Closing Metathesis (RCM) approaches.

Extensive searches for this compound, including under its potential IUPAC name 1-(4-(tert-butyl)phenyl)-2-aminoethan-1-ol, did not yield any published studies, research articles, or patents detailing its use in these specific areas of complex organic synthesis.

While the fields of β-amino acid synthesis and RCM are well-documented, the role of this compound as a precursor, chiral auxiliary, or key reactant in these methodologies is not described in the available literature. Therefore, an article focusing solely on this compound within the requested outline cannot be generated at this time due to the absence of relevant research findings.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of b-Amino-4-tert-butylbenzeneethanol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a set of doublets in the downfield region. The methine proton (CH-OH) would likely present as a multiplet, its splitting pattern influenced by the adjacent methylene (B1212753) and hydroxyl protons. The methylene protons (CH₂-NH₂) adjacent to the amino group would also give rise to a multiplet. The nine equivalent protons of the tert-butyl group would produce a characteristic sharp singlet in the upfield region. The protons of the amino (NH₂) and hydroxyl (OH) groups are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct signals for the quaternary carbon of the tert-butyl group and the carbon to which it is attached on the benzene ring. The four aromatic carbons would also have characteristic chemical shifts. The carbon atom of the methine group (CH-OH) and the methylene group (CH₂-NH₂) would be observed in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃)₃ | ~ 1.3 | ~ 31 |

| tert-Butyl (quat. C) | - | ~ 34 |

| Methylene (CH₂) | ~ 2.8 - 3.0 | ~ 45 |

| Methine (CH) | ~ 4.6 - 4.8 | ~ 72 |

| Aromatic CH | ~ 7.2 - 7.4 | ~ 125 - 128 |

| Aromatic C-tert-Butyl | - | ~ 150 |

| Aromatic C-CH(OH) | - | ~ 140 |

| Amino (NH₂) | Variable (broad) | - |

| Hydroxyl (OH) | Variable (broad) | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectrometry for Functional Group Identification

Infrared (IR) spectrometry is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 3100-2850 cm⁻¹. The presence of the aromatic ring would also be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Bending vibrations for the N-H and O-H groups would also be present in the fingerprint region.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3400 - 3200 (broad) | Stretching |

| N-H (Amine) | 3400 - 3200 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| N-H (Amine) | 1650 - 1580 | Bending |

| O-H (Alcohol) | 1440 - 1395 | Bending |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn helps to verify its molecular formula. For this compound, with a molecular formula of C₁₂H₁₉NO, the theoretical elemental composition can be calculated.

Interactive Data Table: Elemental Analysis Data

| Element | Theoretical Percentage (%) |

| Carbon (C) | 74.57 |

| Hydrogen (H) | 9.91 |

| Nitrogen (N) | 7.25 |

| Oxygen (O) | 8.28 |

Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and stoichiometry of the synthesized compound.

Advanced Spectroscopic Characterization

Further structural confirmation and elucidation of stereochemistry could be achieved through advanced spectroscopic techniques. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. For chiral molecules like this compound, techniques such as chiral chromatography or the use of chiral shift reagents in NMR could be employed to separate and characterize the individual enantiomers. Mass spectrometry would provide information on the molecular weight and fragmentation pattern, further corroborating the proposed structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from predicting molecular properties to elucidating complex reaction mechanisms. mdpi.comnih.gov DFT methods are used to investigate molecular properties, reaction activities, and the stability of different molecular states. mdpi.com

DFT calculations are instrumental in predicting the fundamental electronic properties of a molecule, which in turn govern its chemical behavior and reactivity. nih.gov These properties are derived from the calculated electron density of the molecule's ground state.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.govnih.gov This charge transfer interaction within the molecule is a key indicator of its reactivity. scirp.org

Table 1: Representative Frontier Molecular Orbital Data for a Related Amino Compound This table presents calculated values for a representative organic molecule to illustrate the outputs of FMO analysis. The specific values for b-Amino-4-tert-butylbenzeneethanol would require a dedicated computational study.

| Parameter | Energy (eV) |

| HOMO Energy | -6.646 scirp.org |

| LUMO Energy | -1.816 scirp.org |

| HOMO-LUMO Gap (ΔE) | 4.83 scirp.org |

Global reactivity descriptors, such as chemical hardness (η) and softness (S), can be derived from the energies of the frontier orbitals. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability and lower reactivity. Conversely, chemical softness is the reciprocal of hardness, and a "soft" molecule, with a small HOMO-LUMO gap, is more reactive. nih.gov

These parameters are calculated using the following equations:

Hardness (η): (ELUMO - EHOMO) / 2

Softness (S): 1 / η

Table 2: Representative Chemical Reactivity Descriptors This table illustrates the kind of data derived from FMO energies. The values are based on the representative data from Table 1.

| Descriptor | Calculated Value |

| Chemical Hardness (η) | 2.415 eV |

| Chemical Softness (S) | 0.414 eV⁻¹ |

Other important reactivity indices include electronegativity (χ) and the electrophilicity index (ω). Electronegativity represents the molecule's ability to attract electrons. The electrophilicity index quantifies the energy stabilization of a system when it accepts an additional electronic charge from the environment. nih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These indices are calculated as follows:

Electronegativity (χ): -(ELUMO + EHOMO) / 2

Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). nih.gov

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. mdpi.com This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. youtube.compsu.edu By calculating the energy barriers (activation energies) for different potential pathways, researchers can predict the most likely mechanism for a given reaction. psu.edu For instance, in studies of related ethanolamines, DFT has been used to investigate base-promoted decomposition reactions, identifying parallel pathways and determining the rate-determining steps by comparing the Gibbs free energy of activation for each proposed transition state. psu.edu This level of mechanistic insight is crucial for controlling reaction outcomes and designing more efficient synthetic processes. mdpi.com

Prediction of Electronic Structure and Properties

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is excellent for electronic properties, it can be computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a more efficient alternative for studying the conformational behavior of molecules. nih.gov MM methods use classical physics-based force fields to calculate the potential energy of a system as a function of its atomic coordinates, considering terms for bond stretching, angle bending, and torsional rotations. nih.govyoutube.com

For a flexible molecule like this compound, which has several rotatable bonds, numerous conformations are possible. Conformational analysis using MM can identify the lowest-energy (most stable) conformers. scirp.org

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The efficient and selective synthesis of chiral molecules like b-Amino-4-tert-butylbenzeneethanol is a primary focus of modern organic chemistry. Future research will likely concentrate on developing innovative and environmentally benign synthetic strategies.

Catalytic Asymmetric Synthesis: A major thrust will be the development of highly efficient catalytic asymmetric methods. This includes the use of chiral catalysts to control the stereochemistry of the amino and alcohol groups. For instance, iridium-catalyzed amination of α-tertiary 1,2-diols using a chiral phosphoric acid has shown great promise for producing chiral β-amino α-tertiary alcohols with high yields and enantioselectivities. acs.org Similarly, ruthenium-catalyzed nitrene insertion into C(sp³)–H bonds offers a direct route to chiral β-amino alcohols. sciengine.com The development of catalysts specifically tailored for substrates bearing a 4-tert-butylphenyl group will be a key area of investigation.

Sustainable Approaches: Embracing the principles of green chemistry will be crucial. chiralpedia.com This involves exploring biocatalytic and chemoenzymatic routes. Engineered amine dehydrogenases (AmDHs) have been successfully used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. frontiersin.org The application of such enzymatic systems to the synthesis of this compound from a suitable precursor could offer a highly sustainable and atom-economical production method. rsc.orghims-biocat.eu Furthermore, integrating processes like electrodialysis with bipolar membranes (EDBM) could enable the green production and purification of chiral amino alcohols by recycling reagents and minimizing salt waste. rsc.org

| Synthetic Strategy | Potential Advantages for this compound | Key Research Focus |

| Catalytic Asymmetric Hydrogenation | High enantioselectivity, broad substrate scope. nih.govd-nb.info | Design of novel chiral ligands for transition metals (e.g., Iridium, Ruthenium) that are effective for the specific substrate. acs.orgsciengine.com |

| Biocatalysis (e.g., Amine Dehydrogenases) | High stereoselectivity, mild reaction conditions, renewable starting materials. frontiersin.orgdovepress.com | Engineering AmDHs with improved activity and stability for the reductive amination of a 4-tert-butylphenyl substituted α-hydroxy ketone. |

| Chemoenzymatic Cascades | High atom economy, reduced number of purification steps. acs.org | Designing multi-enzyme pathways for the conversion of readily available starting materials into the target molecule. |

| Electrodialysis with Bipolar Membranes (EDBM) | Green purification, reagent recycling, waste reduction. rsc.org | Integration of EDBM with catalytic hydrogenation for a closed-loop production process. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The unique combination of functional groups in this compound—a primary amine, a secondary alcohol, and a sterically hindered aromatic ring—suggests a rich and largely unexplored reactivity profile.

Reactions at the Amino and Hydroxyl Groups: Future studies will likely investigate the differential reactivity of the amino and hydroxyl groups. For example, the reaction of β-amino alcohols with thionyl chloride can lead to either 1-chloro-(2-alkylamino)ethanes or 1,2,3-alkyloxathiazolidine-2-oxide products, depending on the reaction conditions and the presence of a base. cdnsciencepub.comresearchgate.net Understanding these pathways for this compound could provide access to a variety of new derivatives. Similarly, reactions with dialkyl oxalates can yield substituted oxalamides or morpholine-2,3-diones, with the outcome influenced by the substitution on the nitrogen atom. researchgate.net

Influence of the tert-Butyl Group: The sterically demanding tert-butyl group is expected to exert a significant influence on the molecule's reactivity and conformational preferences. symbiosisonlinepublishing.comrsc.orgmdpi.com This group can direct reactions to specific positions on the aromatic ring and influence the stereochemical outcome of reactions at the chiral center. Studies on how the tert-butyl group affects the π-stacking abilities and solubility of derivatives could also be beneficial, as it has been shown to improve the solubility of complex molecules. acs.org

Novel Cyclization Reactions: The β-amino alcohol motif is a precursor for various heterocyclic systems. Exploring novel intramolecular cyclization reactions, potentially triggered by the unique electronic and steric properties of the 4-tert-butylphenyl group, could lead to the synthesis of new and complex molecular architectures. acs.orgnih.govacs.org

Expansion of Advanced Synthetic Applications

Chiral β-amino alcohols are valuable building blocks in the synthesis of a wide array of important molecules. nih.gov The specific structure of this compound makes it a promising candidate for several advanced applications.

Pharmaceuticals and Agrochemicals: The β-amino alcohol scaffold is a common feature in many biologically active compounds. nih.gov Future research should focus on utilizing this compound as a chiral starting material for the synthesis of novel drug candidates and agrochemicals. The tert-butyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug design.

Chiral Ligands and Catalysts: The amino and hydroxyl groups can coordinate to metal centers, making this compound a potential precursor for new chiral ligands for asymmetric catalysis. sciengine.com The steric bulk of the tert-butyl group could create a unique chiral environment around the metal center, potentially leading to high levels of stereocontrol in catalytic reactions.

Diversity-Oriented Synthesis: The multiple functional groups of this compound make it an excellent starting point for diversity-oriented synthesis, allowing for the rapid generation of a library of structurally diverse compounds for high-throughput screening in drug discovery and materials science. diva-portal.orgdiva-portal.org

| Application Area | Potential Role of this compound | Research Focus |

| Medicinal Chemistry | Chiral building block for the synthesis of new therapeutic agents. nih.gov | Design and synthesis of derivatives with potential biological activity, leveraging the properties of the tert-butyl group. |

| Asymmetric Catalysis | Precursor for novel chiral ligands. sciengine.com | Synthesis of metal complexes and evaluation of their catalytic performance in various asymmetric transformations. |

| Materials Science | Monomer for the synthesis of chiral polymers or functional materials. | Investigation of polymerization reactions and characterization of the resulting materials' properties. |

| Diversity-Oriented Synthesis | Versatile scaffold for generating compound libraries. diva-portal.orgdiva-portal.org | Development of efficient synthetic routes to a wide range of derivatives for biological and material screening. |

Integration of Advanced Computational Approaches in Molecular Design and Discovery

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. rsc.orgacs.org These approaches can accelerate the discovery and development of new molecules and processes related to this compound.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms and predict the stereochemical outcomes of reactions involving this compound. cdnsciencepub.comresearchgate.netnih.govfrontiersin.org This can guide experimental work and help in the rational design of catalysts and reaction conditions. For example, computational models have been used to understand the stereoselectivity of β-amino alcohol-catalyzed reactions. nih.govacs.org

Catalyst Design with Machine Learning: Machine learning algorithms can be trained on existing data to predict the performance of new catalysts for the synthesis of this compound. nih.govresearchgate.netacs.org This data-driven approach can significantly reduce the time and resources required for catalyst optimization.

Virtual Screening and Molecular Property Prediction: Computational tools can be used to predict the biological activity and physicochemical properties of derivatives of this compound. This allows for the in silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and experimental testing.

| Computational Approach | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of transition state energies, and stereoselectivity. cdnsciencepub.comresearchgate.netnih.gov | A deeper understanding of the compound's reactivity and guidance for the rational design of synthetic routes. |

| Machine Learning (ML) for Catalyst Design | Development of predictive models for catalyst performance in the synthesis of the target molecule. nih.govacs.org | Accelerated discovery of optimal catalysts with high efficiency and selectivity. |

| Molecular Dynamics (MD) Simulations | Investigation of conformational preferences and interactions with biological targets or in condensed phases. | Insights into the molecule's behavior in different environments and its potential binding modes. |

| Quantitative Structure-Activity Relationship (QSAR) | Building models to correlate the structure of derivatives with their biological activity or other properties. | Prediction of the properties of new derivatives and prioritization of synthetic targets. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing b-Amino-4-tert-butylbenzeneethanol with high enantiomeric purity?

- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, heating 4-amino acetophenone with ethanol and a boronic acid derivative at 100°C for 24 hours yields intermediates that can be reduced to the target compound. Purification via solvent washing (ethanol/water) and vacuum drying ensures high purity. Catalysts like chiral auxiliaries or asymmetric hydrogenation agents may enhance enantiomeric control . Structural analogs, such as 2-(4-tert-butylphenyl)ethanol, are synthesized via similar reflux methods using ethanol as a solvent .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzene ring substitution pattern and amino/ethanol functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection validates purity (>97% by GC analysis for analogs like 4-benzyloxyphenylboronic acid pinacol ester). Mass spectrometry (MS) provides molecular weight confirmation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like -NH₂ and -OH .

Q. What are the primary research applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a chiral building block for pharmaceuticals (e.g., β-blocker analogs) and agrochemicals. Its tert-butyl group enhances steric hindrance, influencing regioselectivity in coupling reactions. Derivatives like 4-tert-butylphenethyl alcohol are precursors for dyes and polymer stabilizers, highlighting its versatility in multi-step syntheses .

Advanced Research Questions

Q. What analytical techniques are recommended for detecting trace degradation products of this compound under varying pH conditions?

- Methodological Answer : Solid-Phase Extraction (SPE) coupled with HPLC-MS/MS enables sensitive detection of degradation byproducts (e.g., oxidized amines or fragmented tert-butyl groups). Accelerated stability studies at pH 3–9, followed by kinetic modeling, predict degradation pathways. For analogs like bisphenol A, this method achieves detection limits of 0.1 ng/mL .

Q. How should researchers address contradictory solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Contradictions arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility testing in ethanol, DMSO, and hexane under controlled temperatures (20–60°C) clarifies discrepancies. For instance, 4-amino benzeneethanol dissolves readily in ethanol but precipitates in hexane due to its polar NH₂ and OH groups. Cross-validate results using saturation shake-flask methods and computational solubility parameters (Hansen Solubility Parameters) .

Q. What methodologies are effective in studying the compound’s stability under thermal stress during storage?

- Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) quantify decomposition temperatures and enthalpy changes. For 2-amino-4-tert-butylphenol, thermal degradation above 150°C releases volatile tert-butyl fragments, detectable via gas chromatography. Store samples in amber vials at -20°C under nitrogen to prevent oxidation .

Q. How can researchers resolve conflicting spectroscopic data for proton environments in this compound derivatives?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic peaks) require advanced techniques like 2D-COSY or NOESY to assign proton-proton correlations. For analogs like 4-tert-butylphenethyl alcohol, deuteration of exchangeable protons (-OH/-NH₂) simplifies spectra. Density Functional Theory (DFT) simulations predict chemical shifts, aiding interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.